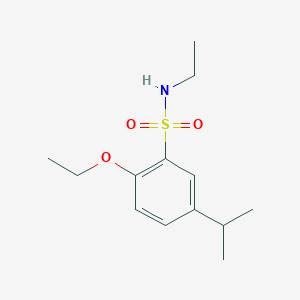

2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the ethoxy, ethyl, and isopropyl groups. One common method involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.

Análisis De Reacciones Químicas

Hydrolysis

-

Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Products : Sulfonic acid (under acidic conditions) or sulfonamide hydrolysis products (under basic conditions).

Acylation

-

Mechanism : Reaction of the amine group with acylating agents (e.g., acetyl chloride).

-

Products : N-acylated derivatives (e.g., N-acetyl-2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide).

Substitution Reactions

-

Ethoxy group : Potential for nucleophilic substitution if activated (e.g., via deprotonation), though typically less reactive.

-

Isopropyl group : Resistance to hydrolysis due to steric hindrance.

Stability and Reactivity

The compound exhibits moderate stability under standard conditions but may undergo degradation under extreme pH or temperature. Reactivity is influenced by:

-

Electron-withdrawing groups : The sulfonamide group enhances electron deficiency on the benzene ring, affecting substituent reactivity.

-

Steric factors : The bulky isopropyl group may hinder nucleophilic attacks on adjacent substituents.

Reaction Data Table

Research Findings

-

Synthesis scalability : Patent literature ( ) highlights methods for large-scale production, including reaction optimization with ethylene glycol or solvents like dichloromethane.

-

Functional group influence : The isopropyl group enhances lipophilicity, potentially affecting solubility and reactivity in substitution reactions.

-

Structural analogs : Studies on related sulfonamides (e.g., 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide) demonstrate how substituent placement impacts reactivity.

Aplicaciones Científicas De Investigación

Modulation of Protein Kinases

One of the primary applications of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide is its ability to modulate protein kinases, which play crucial roles in cellular signaling pathways. Abnormal kinase activity is associated with numerous diseases, including cancer and inflammatory disorders.

- Therapeutic Potential : The compound has been studied for its inhibitory effects on specific kinases involved in oncogenesis. For instance, it has been noted that compounds similar to this compound can inhibit kinases such as Mer, which is implicated in various cancers like acute lymphoblastic leukemia and non-small cell lung cancer .

- Case Studies : Research indicates that small molecule inhibitors targeting kinases can lead to significant reductions in tumor cell proliferation. For example, a related compound demonstrated an IC50 value of 1.1 nM against Mer kinase, showcasing the potential efficacy of sulfonamide derivatives in cancer treatment .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of sulfonamide derivatives, including this compound.

- Inhibition of Kv2.1 Channels : A related research effort focused on the discovery of selective Kv2.1 inhibitors that exhibit neuroprotective effects against ischemic stroke. The study found that certain benzamide derivatives could significantly reduce neuronal apoptosis by inhibiting Kv2.1 channels . This suggests that compounds like this compound may share similar neuroprotective mechanisms.

Cancer Therapy

The potential of this compound as an anti-cancer agent is underscored by its structural analogs which have shown promise in preclinical studies.

- Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of sulfonamides has led to the identification of compounds with enhanced potency against various cancer types. For instance, modifications to the sulfonamide structure have resulted in compounds with improved selectivity and reduced off-target effects .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of sulfonamide compounds.

Comparación Con Compuestos Similares

Similar Compounds

- 2-ethoxy-N-isobutyl-5-isopropylbenzenesulfonamide

- 2-ethoxy-N-methyl-5-isopropylbenzenesulfonamide

- 2-ethoxy-N-propyl-5-isopropylbenzenesulfonamide

Uniqueness

2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxy, ethyl, and isopropyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a crucial substrate in bacterial folic acid synthesis. This structural similarity is key to its biological activity.

The primary mechanism of action involves the inhibition of bacterial dihydropteroate synthase, leading to a bacteriostatic effect. The sulfonamide group competes with PABA, disrupting folic acid synthesis essential for bacterial growth. Additionally, imidazole derivatives, to which this compound belongs, can interact with various molecular targets, influencing numerous biochemical pathways and cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

Case Studies

Several studies have explored the biological activity of sulfonamide compounds similar to this compound:

- Antitumor Activity : A study evaluated various sulfonamides against cancer cell lines (e.g., MCF-7) using the MTT assay. Results indicated that certain derivatives exhibited significant antitumor activity, suggesting potential applications in cancer therapy .

- Cell Viability Studies : Research on related compounds showed that they could induce apoptosis in cancer cell lines by affecting key signaling pathways such as Akt and Stat3. These findings highlight the potential for sulfonamides in cancer treatment strategies .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of sulfonamides. Modifications to the aryl rings and sulfonamide nitrogen have been shown to significantly affect biological activity. For instance, specific substitutions can enhance or diminish antimicrobial efficacy and anti-inflammatory effects .

Propiedades

IUPAC Name |

2-ethoxy-N-ethyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-5-14-18(15,16)13-9-11(10(3)4)7-8-12(13)17-6-2/h7-10,14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGLWVDDLXBHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.